molecular formula C19H21FN2OS B5125218 1-(4-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine

1-(4-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine

Cat. No. B5125218
M. Wt: 344.4 g/mol
InChI Key: DHDNWWBHVIXHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine, also known as FPPP, is a chemical compound that belongs to the class of piperazines. FPPP has gained attention in the scientific community due to its potential applications in research and development.

Mechanism of Action

1-(4-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It also acts as a dopamine receptor antagonist, inhibiting the binding of dopamine to its receptors. These mechanisms of action contribute to its potential therapeutic effects in the treatment of various disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the inhibition of cancer cell proliferation. It has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine in lab experiments is its high potency and selectivity for specific receptors, which allows for precise targeting of biological pathways. However, its chemical complexity and potential toxicity may pose limitations for its use in certain experimental settings.

Future Directions

Future research on 1-(4-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine may involve the development of more potent and selective analogs for use in drug discovery and development. Additionally, further investigation into its potential therapeutic applications in the treatment of cancer and neurological disorders may yield promising results.

Synthesis Methods

1-(4-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine can be synthesized through a multi-step process involving the reaction of piperazine with 4-fluorobenzonitrile, followed by the addition of phenylthioacetic acid and subsequent cyclization. The final product is obtained through the hydrolysis of the resulting ester.

Scientific Research Applications

1-(4-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine has been used in various research studies, including drug discovery and development, neuropharmacology, and medicinal chemistry. It has been found to exhibit potent activity against certain cancer cell lines and has shown potential as a therapeutic agent for the treatment of neurological disorders such as depression and anxiety.

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2OS/c20-16-6-8-17(9-7-16)21-11-13-22(14-12-21)19(23)10-15-24-18-4-2-1-3-5-18/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDNWWBHVIXHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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